
4-Nitro-L-phenylalanine
Overview
Description
4-Nitro-L-phenylalanine (IUPAC name: (2S)-2-amino-3-(4-nitrophenyl)propanoic acid) is a synthetic non-canonical amino acid derivative characterized by a nitro (-NO₂) group at the para position of the phenyl ring. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol (CAS: 949-99-5) . This compound is a key intermediate in synthesizing photoreactive amino acids, such as 4-azido-L-phenylalanine, via nitro group reduction and subsequent diazotization . It is also utilized in peptide synthesis, photoaffinity labeling, and as a precursor for halogen-containing pharmaceuticals (e.g., chlorambucil analogs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-L-phenylalanine can be synthesized through several methods. One common approach involves the nitration of L-phenylalanine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and specific reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-L-phenylalanine undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products:
Reduction: 4-Amino-L-phenylalanine
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Protein Engineering
Overview:
4-Nitro-L-phenylalanine is used to synthesize modified proteins, allowing researchers to explore the effects of nitro groups on protein structure and function. This application is crucial for understanding protein dynamics and interactions.
Case Study:
A study demonstrated the incorporation of this compound into proteins to investigate the influence of nitro substitution on enzymatic activity. The findings indicated that the introduction of the nitro group could significantly alter the catalytic properties of enzymes, providing insights into enzyme mechanisms and stability .
Drug Development
Overview:
The compound's unique properties make it a candidate for developing novel pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.
Case Study:
Research has shown that this compound can enhance the selectivity of drug candidates by modifying their interaction with biological targets. For instance, it was utilized in the design of inhibitors for certain kinases, leading to improved therapeutic profiles in preclinical models .
Biochemical Assays
Overview:
this compound is employed in various assays to measure enzyme activity and interactions, which are essential for understanding metabolic processes.
Data Table: Biochemical Assays Utilizing this compound
Assay Type | Purpose | Reference |
---|---|---|
Enzyme Activity Assay | Measure catalytic efficiency | |
Binding Affinity Assay | Assess interactions with receptors | |
Fluorescence Assay | Monitor conformational changes in proteins |
Research on Neurotransmitters
Overview:
This compound is used in studies examining the role of amino acids in neurotransmission, contributing to advancements in understanding neurological disorders.
Case Study:
In a study focusing on neurotransmitter pathways, this compound was shown to affect the release of neurotransmitters in neuronal cultures. This provided valuable insights into potential therapeutic targets for conditions like depression and anxiety .
Material Science
Overview:
this compound can be incorporated into polymer matrices, enhancing material properties for applications in coatings and adhesives.
Case Study:
Research indicated that incorporating this compound into polymer composites improved thermal stability and mechanical strength. These enhancements make it suitable for applications requiring durable materials under varying environmental conditions .
Mechanism of Action
4-Nitro-L-phenylalanine can be compared with other phenylalanine derivatives such as:
4-Amino-L-phenylalanine: This compound has an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
L-phenylalanine: The parent compound without any substituents on the benzene ring, used widely in protein synthesis and metabolic pathways.
Uniqueness: The presence of the nitro group in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for reduction to form bioactive intermediates .
Comparison with Similar Compounds
Key Properties :
- Synthesis: Produced via nitration of L-phenylalanine using concentrated HNO₃ and H₂SO₄ at 10°C, yielding a 90% product .
- Metabolism : Metabolized by Klebsiella sp. CK6 to phenyllactic acid derivatives due to the electron-withdrawing nitro group promoting α-keto reduction over decarboxylation .
- Applications : Used in ion pair receptor design , expansion microscopy , and genetic code expansion .
Structural and Functional Analogues
4-Azido-L-Phenylalanine
- Structure: Features an azide (-N₃) group instead of -NO₂.
- Synthesis: Derived from 4-nitro-L-phenylalanine via hydrogenation (to 4-amino-L-phenylalanine) and azide substitution .
- Applications : Widely used in click chemistry and photo-crosslinking due to its photoreactive azide group .
- Metabolism : Unlike this compound, its azide group undergoes Staudinger ligation or Huisgen cycloaddition, enabling site-specific protein labeling .
4-Benzoyl-L-Phenylalanine
- Structure : Contains a benzoyl (-C₆H₅CO-) substituent.
- Metabolism: Metabolized to phenylethanol and phenylacetic acid in Klebsiella sp. CK6, unlike the phenyllactic acid derivatives formed from this compound. The benzoyl group’s electron-donating nature favors aldehyde reduction over α-keto reduction .
- Applications : Used in photoaffinity labeling but lacks the nitro group’s versatility in synthetic chemistry .
4-[3-(Trifluoromethyl)-3H-Diazirin-3-yl]-L-Phenylalanine
- Structure : Features a trifluoromethyl diazirine group (-CF₃-N=N-).
- Metabolism : Similar to this compound, it produces phenyllactic acid derivatives due to its electron-withdrawing properties .
- Applications : Preferred in photoaffinity labeling for its superior crosslinking efficiency under UV light .
Stereoisomers and Racemates
4-Nitro-D-Phenylalanine
- Structure : D-enantiomer of this compound.
- Synthesis : Synthesized via analogous nitration of D-phenylalanine .
- Applications : Less biologically active than the L-form but used in chiral separations and receptor studies .
4-Nitro-DL-Phenylalanine
- Structure : Racemic mixture of D- and L-forms.
- Safety : Classified under GHS with hazards including skin sensitization (H317) and eye irritation (H319) .
- Applications : Rarely used in biological systems due to reduced enantiomeric specificity .
Derivatives with Modified Functional Groups
This compound Methyl Ester Hydrochloride
- Structure : Methyl ester of this compound with a hydrochloride salt.
- Properties : Melting point 210°C; used in peptide synthesis to enhance solubility .
- Applications : Intermediate in synthesizing macrocyclic peptides and antisickling agents .
Chlorambucil Analogs
- Synthesis : this compound is nitrated and esterified to form intermediates for alkylating agents like melphalan, which incorporate chlorine for electrophilic reactivity .
- Applications : Anticancer drugs targeting DNA crosslinking .
Comparative Data Tables
Table 1: Structural and Metabolic Comparison
Compound | Substituent | Electron Effect | Primary Metabolite | Key Application |
---|---|---|---|---|
This compound | -NO₂ | Withdrawing | Phenyllactic acid | Photoaffinity labeling |
4-Azido-L-phenylalanine | -N₃ | Withdrawing | N/A (chemoselective) | Click chemistry |
4-Benzoyl-L-phenylalanine | -C₆H₅CO | Donating | Phenylacetic acid | Metabolic studies |
4-Trifluoromethyl-diazirinyl | -CF₃-N=N- | Withdrawing | Phenyllactic acid | Protein crosslinking |
Research Findings and Contradictions
- Metabolic Pathways: Electron-withdrawing groups (e.g., -NO₂, -CF₃) in this compound and its analogs consistently promote α-keto reduction to phenyllactic acid, while electron-donating groups favor decarboxylation .
- Crosslinking Behavior : Conflicting reports exist on this compound’s photoreactivity. While some studies deem nitro groups inert, others observe unexpected crosslinking in α-chymotrypsin systems .
Biological Activity
4-Nitro-L-phenylalanine (pN-Phe) is a nitroaromatic amino acid derivative of L-phenylalanine, notable for its diverse biological activities and applications in biochemistry and pharmaceuticals. This article synthesizes current research findings on the biological activity of pN-Phe, focusing on its antioxidant, anticancer, and immune-modulating properties, as well as its potential for use in synthetic biology.
This compound is characterized by the presence of a nitro group at the para position of the phenylalanine side chain. This modification alters its physicochemical properties, enhancing its utility in various biochemical applications. Recent advancements have enabled the biosynthesis of pN-Phe using engineered Escherichia coli, providing a more sustainable method compared to traditional chemical synthesis methods that often violate green chemistry principles .
1. Antioxidant Activity
Research indicates that pN-Phe exhibits significant antioxidant properties. The presence of the nitro group enhances its ability to scavenge free radicals, which can contribute to cellular oxidative stress. A study demonstrated that derivatives of phenylalanine with similar modifications showed improved antioxidant activity compared to their unmodified counterparts .
Compound | Antioxidant Activity (IC50) |
---|---|
This compound | 15 µM |
L-Phenylalanine | 30 µM |
2. Anticancer Activity
The anticancer potential of pN-Phe has been explored through various in vitro studies. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. Molecular docking studies suggest that pN-Phe interacts with key proteins involved in cancer progression, which may explain its efficacy as an anticancer agent .
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with pN-Phe resulted in a significant reduction in cell viability (p < 0.01) compared to untreated controls. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell cycle progression.
3. Immune Modulation
This compound has been identified as a potential immunomodulator. It has been used to enhance immune responses in various experimental models. For instance, pN-Phe has been shown to stimulate T-cell proliferation and enhance cytokine production, suggesting its role in promoting immune responses against tumors .
Immune Response Parameter | Control Group | pN-Phe Treatment |
---|---|---|
T-cell Proliferation (%) | 20% | 45% |
IL-2 Production (pg/mL) | 50 | 120 |
Applications in Synthetic Biology
The unique properties of this compound make it an attractive candidate for incorporation into peptides and proteins as a fluorescent marker or for studying protein interactions. Its ability to quench fluorescence when incorporated into peptides allows researchers to use it as a probe for conformational studies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Nitro-L-phenylalanine, and how do reaction conditions influence yield?
- Methodological Answer : The nitration of L-phenylalanine using mixed acid (HNO₃:H₂SO₄) in a tubular reactor at 50°C for 5 minutes achieves an 80.9% yield, significantly higher than traditional batch reactions. The tubular reactor minimizes oxidative side reactions, such as the cleavage of the amino acid moiety, which occurs in batch systems due to prolonged exposure to harsh conditions . Key parameters include acid ratio (v/v 1:2) and temperature control.
Q. How can researchers confirm the purity and structure of synthesized this compound?
- Methodological Answer : Characterization involves ¹H-NMR and ¹³C-NMR to identify the para-nitro substitution pattern and rule out ortho byproducts (e.g., 2-nitro isomers). Optical rotation ([α]²⁰D +5.0° to +7.0° in 1 M HCl) and melting point (222–223°C) are critical for verifying enantiomeric purity and crystallinity . HPLC with UV detection (λ ~260–280 nm) is recommended for assessing chemical purity (>98%) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : The compound is classified with hazard codes H302/H315/H319/H335 (harmful if swallowed, skin/eye irritation, respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C in airtight containers to prevent degradation. Spills should be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the nitro group in this compound influence electrophilic substitution in multi-step syntheses?
- Methodological Answer : The para-nitro group acts as a meta-directing group in subsequent reactions. For example, nitration of this compound with urea nitrate/H₂SO₄ at 60°C for 6 hours yields 2,4-dinitro-L-phenylalanine (87.8% yield). Urea suppresses nitric acid’s oxidative capacity, enhancing NO₂⁺ electrophilicity for ortho substitution . Mechanistic studies suggest protonation of the nitro group stabilizes intermediates during electrophilic attack.
Q. What analytical strategies resolve contradictions in byproduct formation during nitration?
- Methodological Answer : Byproducts like 2-nitro isomers or benzoic acid derivatives arise from oxidative cleavage under harsh nitration conditions. LC-MS and FTIR can detect carboxylic acid byproducts (e.g., 2,4-dinitrobenzoic acid), while kinetic studies using stopped-flow NMR help identify transient intermediates. Adjusting acid strength (e.g., using urea nitrate) and reaction time minimizes decomposition .
Q. How is this compound utilized as a precursor in bioactive compound synthesis?
- Methodological Answer : The nitro group is reduced to an amine for applications in peptidomimetics. For example, catalytic hydrogenation (H₂/Pd-C) converts this compound to 4-amino-L-phenylalanine, a key intermediate in pristinamycin biosynthesis. Protecting groups (Cbz, Boc) are employed to prevent side reactions during peptide coupling .
Q. What role does this compound play in microbial metabolism studies?
- Methodological Answer : In Klebsiella sp. CK6, this compound serves as a nitrogen source, undergoing reductive metabolism to yield PLA-type compounds. Metabolites are identified via HPLC-ESI-MS and chiral chromatography to confirm retention of stereochemistry. Such studies inform biodegradation pathways and nitrogen assimilation mechanisms .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVVZTAFGPQSPC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020875 | |
Record name | (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949-99-5 | |
Record name | p-Nitrophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanine, 4-nitro-, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45BD1566VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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